6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Overview
Description
6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a complex organic compound with a unique structure that includes a benzo[d]thiazole core, a pyridine ring, and a methylsulfonyl group
Mechanism of Action
Target of Action
The primary target of 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is the Transmembrane AMPA receptor regulatory proteins (TARPs) . TARPs are a recently discovered family of proteins that modulate the activity of AMPA receptors .
Mode of Action
This compound acts as a potent and selective antagonist for the TARP subtype γ-8 . By binding to these receptors, it inhibits their activity, leading to changes in the cellular signaling pathways .
Biochemical Pathways
It is known that ampa receptors, and by extension tarps, play a crucial role in fast synaptic transmission in the central nervous system . Therefore, the inhibition of these receptors can have significant effects on neuronal signaling.
Pharmacokinetics
The compound’s ability to interact with tarps suggests that it can cross the blood-brain barrier and reach its target sites in the central nervous system .
Result of Action
The inhibition of TARP γ-8 dependent receptors by this compound can lead to changes in neuronal signaling . This could potentially have therapeutic implications in conditions where AMPA receptor activity is dysregulated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, solvent effects can affect the excited state intramolecular proton transfer (ESIPT) reaction of related compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The introduction of the methylsulfonyl group can be accomplished using methylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the pyridin-3-ylmethyl group to the benzo[d]thiazole core, which can be achieved using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of a nitro group yields an amine.
Scientific Research Applications
6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
6-(methylsulfonyl)pyridin-3-amine: This compound lacks the benzo[d]thiazole core, making it less complex and potentially less versatile.
N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine: This compound lacks the methylsulfonyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
6-methylsulfonyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEOBCKGXBOSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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